2,5-Dibromopyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXPYIXETNBCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673895 | |

| Record name | 2,5-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857429-79-9 | |

| Record name | 2,5-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Trifunctional Scaffold

An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromopyridin-3-ol

Senior Application Scientist Note: Direct experimental data for this compound is not extensively available in peer-reviewed literature or commercial databases. This guide has been constructed by leveraging established principles of physical organic chemistry and drawing inferences from the known properties of structurally analogous compounds, such as substituted pyridinols and dibromopyridines. The information presented herein, particularly regarding reaction protocols and quantitative data, should be considered predictive and requires experimental validation.

This compound is a halogenated pyridinol derivative possessing three distinct functional groups: a hydroxyl group, and two bromine atoms at positions C2 and C5 of the pyridine ring. This trifunctional arrangement makes it a potentially valuable building block in synthetic chemistry. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atoms, combined with the inherent electronic nature of the pyridine ring, imparts a unique reactivity profile. This guide provides a comprehensive overview of its predicted chemical and physical properties, potential synthetic routes, and foreseeable applications, particularly in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug design, and its derivatives are integral to numerous pharmaceuticals and agrochemicals.[1][2]

Molecular Structure and Physicochemical Properties

The core of this compound is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The substitution pattern is critical to its properties.

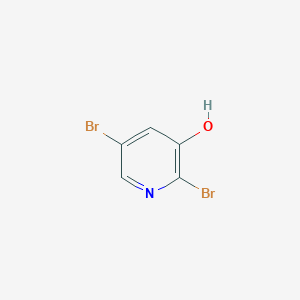

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

The properties in the following table are estimated based on data from structurally related compounds and computational models. For instance, the melting point of 2-amino-5-bromopyridin-3-ol is reported as 204-207°C, suggesting that this compound is also a high-melting solid due to intermolecular hydrogen bonding.[3]

| Property | Predicted Value | Rationale / Comparative Data |

| IUPAC Name | This compound | Standard nomenclature |

| Molecular Formula | C₅H₃Br₂NO | - |

| Molecular Weight | 252.89 g/mol | - |

| Appearance | Off-white to brown solid | Similar to related compounds like 3-Amino-2,5-dibromopyridine (brown solid).[4] |

| Melting Point | > 200 °C | High melting point expected due to hydrogen bonding, similar to 2-amino-5-bromopyridin-3-ol (204-207°C).[3] |

| Solubility | Slightly soluble in water; Soluble in DMSO, methanol, and other polar organic solvents. | Based on solubility data for 2-amino-5-bromopyridine-d3.[5] |

| pKa (acidic) | ~7-8 | The hydroxyl group is expected to be more acidic than that of 3-hydroxypyridine (~8.7) due to the inductive effect of two bromine atoms. |

| pKa (basic) | ~1-2 | The pyridine nitrogen is expected to be significantly less basic than that of pyridine (~5.2) due to the strong electron-withdrawing effects of the substituents. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity assessment. The following are predicted spectral characteristics.

-

¹H NMR:

-

Two signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at C4 and C6. These would appear as doublets due to mutual coupling.

-

A broad singlet corresponding to the hydroxyl proton (O-H) would likely be observed, with its chemical shift being highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Five distinct signals are expected for the pyridine ring carbons.

-

The carbons directly attached to the bromine atoms (C2, C5) and the hydroxyl group (C3) will be significantly shifted. C2 and C5 would be downfield shifted due to halogen substitution, while C3 would be strongly shifted downfield by the attached oxygen.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.

-

Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

-

A C-O stretching vibration around 1200-1300 cm⁻¹.

-

C-Br stretching vibrations would be observed at lower frequencies, typically below 800 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 for the molecular ion.

-

Synthesis and Reactivity

Proposed Synthetic Pathways

Caption: Proposed synthesis via diazotization and hydrolysis.

Protocol: Synthesis of this compound from 2-Amino-5-bromopyridin-3-ol

-

Diazotization: Dissolve 2-Amino-5-bromopyridin-3-ol[3][7] in a cold aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HBr).

-

Maintain the temperature between 0-5 °C using an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. The reaction progress should be monitored for the consumption of the starting amine. This forms the intermediate diazonium salt. This procedure is analogous to the Sandmeyer reaction conditions used for converting 2-amino-5-bromopyridine to 2,5-dibromopyridine.[8][9]

-

Hydrolysis: After the diazotization is complete, slowly warm the reaction mixture. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas. In some procedures, the diazonium salt solution is added to a boiling aqueous solution to facilitate this step.

-

Work-up and Purification: Cool the reaction mixture and neutralize it. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The crude product would then be purified, likely via column chromatography or recrystallization.

Chemical Reactivity

The molecule's three functional groups provide distinct sites for chemical modification.

Caption: Predicted reactivity of this compound.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions allow for the introduction of a wide variety of side chains.

-

Reactions at the Bromine Atoms: The bromine atoms are excellent leaving groups for various transition metal-catalyzed cross-coupling reactions.[10] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of alkyl, aryl, or acetylenic moieties. The bromine at C2 is generally more activated towards nucleophilic substitution than the one at C5.

-

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. It can be alkylated to form pyridinium salts or oxidized to form an N-oxide.

Applications in Research and Development

Given its trifunctional nature, this compound is a promising scaffold for constructing libraries of complex molecules for screening in drug discovery programs.

-

Medicinal Chemistry: Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[11] The ability to selectively functionalize the two bromine atoms and the hydroxyl group allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties. Deuterated versions of such scaffolds are also valuable tools in metabolic stability assays.[12]

-

Materials Science: Pyridine-containing compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and ligands for catalysis.[10] The rigid, aromatic structure of this compound could be incorporated into larger conjugated systems with specific electronic or photophysical properties.

Safety and Handling

No specific safety data exists for this compound. The following precautions are based on data for similar hazardous compounds like brominated pyridines.[13][14][15][16]

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[14][15] |

| Skin Irritation | Causes skin irritation (H315). Wash skin thoroughly after handling. Wear protective gloves.[13][14] |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[13][14] |

| Respiratory Irritation | May cause respiratory irritation (H335). Use in a well-ventilated area or under a fume hood.[14][15] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated.[13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[13] |

Disclaimer: This information is for guidance only and is based on related compounds. A full risk assessment should be conducted before handling this chemical. Always consult the most current Safety Data Sheet (SDS) for any chemical used.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]

- 8. heteroletters.org [heteroletters.org]

- 9. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 2,5-Dibromopyridin-3-amine | 90902-84-4 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

2,5-Dibromopyridin-3-ol CAS number

An In-depth Technical Guide to Halogenated Pyridinols as Core Scaffolds in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of halogenated pyridinol derivatives, focusing on 2-amino-5-bromopyridin-3-ol (CAS No: 39903-01-0) as a representative and well-documented analogue for the less characterized 2,5-Dibromopyridin-3-ol. Pyridine scaffolds are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document details the physicochemical properties, synthesis methodologies, potential reactivity, and critical safety protocols associated with this class of compounds. The insights provided are intended to equip researchers and scientists with the foundational knowledge required for the effective utilization of these versatile chemical building blocks in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a privileged core in drug design. The introduction of halogen atoms and hydroxyl groups onto this scaffold significantly modulates its reactivity and pharmacological profile. Specifically, bromine atoms serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the hydroxyl group provides a key site for interaction with biological targets.

While the specific compound this compound is not widely documented in commercial catalogs or mainstream chemical literature, its close analogue, 2-amino-5-bromopyridin-3-ol (CAS No: 39903-01-0) , offers a valuable and well-characterized proxy for understanding the chemistry of this compound class. This guide will therefore focus on this analogue, providing a robust framework for its synthesis, handling, and potential applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and research. The key properties of 2-amino-5-bromopyridin-3-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39903-01-0 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O | [2][3] |

| Molecular Weight | 189.01 g/mol | [2][3] |

| Appearance | Off-white solid | [1][3] |

| Melting Point | 204-207 °C | [3] |

| Boiling Point | 368.7±42.0 °C (Predicted) | [3] |

| Density | 1.898 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water | [1] |

| IUPAC Name | 2-amino-5-bromopyridin-3-ol | [2] |

| SMILES | NC1=NC=C(Br)C=C1O | [2] |

| InChIKey | Not readily available |

Synthesis of 2-amino-5-bromopyridin-3-ol: A Validated Protocol

The synthesis of 2-amino-5-bromopyridin-3-ol is reliably achieved through the hydrolysis of a cyclic precursor, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This method is advantageous due to its high yield and straightforward execution.[1][3]

Reaction Principle and Causality

The core of this synthesis is a base-mediated hydrolysis. The starting material contains an oxazolone ring fused to the pyridine core. This ring is susceptible to nucleophilic attack under basic conditions. The sodium hydroxide (NaOH) serves as the nucleophile (as hydroxide ions, OH⁻) that attacks the carbonyl carbon of the oxazolone ring, leading to ring-opening. Subsequent acidification neutralizes the resulting phenoxide and any excess base, causing the product, which is sparingly soluble in neutral aqueous media, to precipitate out of solution. The release of carbon dioxide during neutralization is a clear indicator of the successful breakdown of the oxazolone precursor.[1][3]

Detailed Experimental Protocol

Materials:

-

6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol)

-

2N Sodium Hydroxide (NaOH) solution (250 mL, 500 mmol)

-

Hydrochloric Acid (HCl) or other suitable acid for neutralization

-

Deionized Water

Procedure:

-

Suspend 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g) in 250 mL of a 2N NaOH solution in a suitable reaction vessel.[1][3]

-

Heat the mixture to reflux and maintain the reaction overnight. The reaction is complete when the suspended solid fully dissolves, forming a clarified solution.[1][3]

-

Cool the reaction mixture to ambient room temperature.

-

Carefully neutralize the solution with acid to a pH of approximately 7. Caution: This step will release significant amounts of CO₂ gas; perform the addition slowly and with adequate ventilation. A precipitate will form during neutralization.[1][3]

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with water to remove any residual salts.

-

Dry the product under high vacuum to yield 2-amino-5-bromopyridin-3-ol as an off-white solid. (Expected yield: ~17.8 g, 98%).[1][3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-amino-5-bromopyridin-3-ol.

Applications in Drug Discovery and Chemical Synthesis

While specific applications of 2-amino-5-bromopyridin-3-ol are niche, its structure suggests significant potential as a versatile intermediate in drug discovery programs.[4] The strategic placement of three distinct functional groups—amino, bromo, and hydroxyl—on the pyridine core allows for a multitude of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries for screening. The reactivity of bromopyridines in such reactions is a cornerstone of modern medicinal chemistry.[5]

-

Amino Group Functionalization: The primary amine at the 2-position can be readily acylated, alkylated, or converted into a diazonium salt for further Sandmeyer-type reactions. This provides another vector for molecular elaboration.

-

Hydroxyl Group Modification: The phenolic hydroxyl group at the 3-position can be alkylated to form ethers or acylated to form esters, which can modulate the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor.

The strategic use of deuterated building blocks, such as deuterated aminopyridines, has also become a key strategy in modern drug development to enhance metabolic stability.[6] While not deuterated itself, 2-amino-5-bromopyridin-3-ol represents the type of core scaffold that medicinal chemists seek for creating new chemical entities (NCEs).

Logical Relationship of Functional Groups in Synthesis

Caption: Reactivity map of 2-amino-5-bromopyridin-3-ol functional groups.

Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is crucial to ensure laboratory safety. Based on data for structurally similar compounds, 2-amino-5-bromopyridin-3-ol should be handled with care.[2]

Hazard Identification and Precautionary Measures

| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing.[2][8] |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2][8] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[2] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.[7]

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-amino-5-bromopyridin-3-ol stands as a highly functionalized and synthetically valuable building block for medicinal chemistry and materials science. Its straightforward, high-yield synthesis makes it an accessible intermediate for research and development. The compound's three distinct points of reactivity—the bromo, amino, and hydroxyl groups—provide chemists with a versatile platform for constructing complex and diverse molecular libraries. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this and similar pyridinol scaffolds to advance the frontiers of drug discovery.

References

- 1. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]

- 2. 2-amino-5-bromopyridin-3-ol 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]

- 3. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [m.chemicalbook.com]

- 4. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

Introduction: The Pyridine Scaffold and the Promise of 2,5-Dibromopyridin-3-ol

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 2,5-Dibromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] By functionalizing the pyridine ring with various substituents, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its biological activity.

This guide provides a comprehensive technical overview of a specific, highly functionalized pyridine derivative: This compound . While this compound is not as widely documented as some other pyridine derivatives, its structure suggests significant potential as a versatile building block for the synthesis of novel chemical entities. This document will delve into its molecular structure, predicted spectroscopic properties, plausible synthetic routes, and its potential applications in drug discovery, drawing upon established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a hydroxyl group at position 3. This arrangement of substituents creates a unique electronic and steric environment that dictates the molecule's reactivity and potential for forming intermolecular interactions.

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring and influences the reactivity of the substituents.

-

Bromine Substituents: The two bromine atoms are also electron-withdrawing via induction, further decreasing the electron density of the pyridine ring. They also serve as excellent leaving groups in nucleophilic aromatic substitution and participate in a wide range of palladium-catalyzed cross-coupling reactions.

-

Hydroxyl Group: The hydroxyl group at the 3-position is an electron-donating group through resonance and an electron-withdrawing group via induction. This dual nature influences the acidity of the proton and the nucleophilicity of the oxygen.

Tautomerism: A Critical Consideration

Hydroxypyridines can exist in equilibrium with their pyridinone tautomers. In the case of this compound, it can exist in tautomeric equilibrium with 2,5-Dibromo-1,2-dihydropyridin-3-one . The position of this equilibrium is influenced by the solvent and the electronic nature of the other substituents on the ring. The pyridinone tautomer is significant in medicinal chemistry, as it can act as both a hydrogen bond donor and acceptor, mimicking the peptide bond.[2][3]

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂NO | - |

| Molecular Weight | 252.89 g/mol | - |

| CAS Number | Not available | - |

| Predicted pKa | ~8.5 (for the hydroxyl proton) | Estimated |

| Predicted LogP | ~1.8 | Estimated |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H4: This proton is expected to be a doublet, coupled to H6. Its chemical shift will be influenced by the adjacent hydroxyl and bromine substituents.

-

H6: This proton is expected to be a doublet, coupled to H4. Its chemical shift will be influenced by the adjacent bromine atom and the ring nitrogen.

-

OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bearing bromine atoms expected at higher field and the carbon attached to the hydroxyl group at lower field.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and potentially the hydroxyl group.

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not published, plausible synthetic routes can be designed based on established pyridine chemistry.

Proposed Synthetic Workflow:

A logical approach would be the diazotization of 2,5-dibromopyridin-3-amine, followed by hydrolysis of the diazonium salt. 2,5-Dibromopyridin-3-amine is a known compound (CAS 90902-84-4).[6][7]

Proposed synthesis of this compound.

Experimental Protocol: Diazotization and Hydrolysis (Hypothetical)

-

Diazotization: Dissolve 2,5-dibromopyridin-3-amine in a cold aqueous solution of a strong acid (e.g., sulfuric acid).

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified period to ensure complete formation of the diazonium salt.

-

Hydrolysis: Slowly warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired 3-hydroxypyridine derivative.

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.

Reactivity of this compound:

This molecule offers multiple reaction sites for further chemical modification, making it a valuable synthetic intermediate.

Key reaction pathways for this compound.

-

Reactions at the Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to introduce a variety of substituents.

-

Reactions at the Bromine Atoms:

-

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position is activated towards SNAr due to its proximity to the electron-withdrawing ring nitrogen.

-

Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. The differential reactivity of the two bromine atoms could potentially be exploited for selective functionalization.

-

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

This compound as a scaffold for drug discovery.

-

Versatile Scaffold: The three distinct points of functionalization (C2-Br, C5-Br, and C3-OH) allow for the generation of a large and diverse library of compounds through combinatorial chemistry.

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple points for vector-based elaboration make it an ideal fragment for FBDD campaigns.

-

Kinase Inhibitors: The pyridinone tautomer can act as a hinge-binding motif, a common feature in many kinase inhibitors.[3] By elaborating the scaffold with appropriate substituents, it is possible to design potent and selective kinase inhibitors for applications in oncology and inflammation.

-

Other Therapeutic Areas: Substituted pyridines have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant effects.[3] Libraries derived from this compound could be screened against a variety of biological targets to identify novel therapeutic agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling brominated heterocyclic compounds should be followed, based on data for similar molecules like 2-amino-5-bromopyridin-3-ol.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a hydroxyl group and two bromine atoms at strategic positions on the pyridine ring provides multiple avenues for chemical modification. While direct experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on sound chemical principles and data from closely related analogues. For researchers and scientists in drug discovery, this compound represents an exciting and largely unexplored scaffold for the development of novel therapeutic agents.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 90902-84-4 CAS MSDS (2,5-DIBROMO-3-AMINOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-amino-5-bromopyridin-3-ol 95% | CAS: 39903-01-0 | AChemBlock [achemblock.com]

Introduction: The Strategic Importance of 2,5-Dibromopyridin-3-ol

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromopyridin-3-ol

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core with a hydroxyl group and two bromine atoms at specific positions, offers a versatile scaffold for the synthesis of complex molecular architectures. The hydroxyl group provides a site for etherification or esterification, while the two distinct bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This multi-functional nature allows for the precise and controlled introduction of diverse substituents, making it an invaluable building block for creating libraries of novel compounds in the pursuit of new therapeutic agents.

This guide provides a comprehensive overview of a core synthetic pathway to this compound, grounded in the fundamental principles of organic chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental design.

Core Synthesis Pathway: Electrophilic Bromination of 3-Hydroxypyridine

The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available starting material, 3-hydroxypyridine.[1]

Mechanistic Rationale and Causality

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic substitution compared to benzene. However, the presence of the hydroxyl (-OH) group at the 3-position fundamentally alters this reactivity. The -OH group is a powerful activating group, donating electron density into the pyridine ring through resonance. This activation is most pronounced at the ortho (2- and 4-) and para (6-) positions relative to the hydroxyl group.

Consequently, when 3-hydroxypyridine is treated with an electrophilic brominating agent (e.g., molecular bromine, Br₂), substitution is directed to these activated positions. The synthesis of this compound requires careful control of stoichiometry and reaction conditions to achieve di-substitution and favor the desired isomer over other potential products like 2-bromo-, 2,6-dibromo-, or 2,4,6-tribromo-3-hydroxypyridine. The total synthesis of the natural product orellanine, for instance, begins with the controlled bromination of 3-hydroxypyridine, highlighting the industrial and academic relevance of this reaction.[2] A similar principle is applied in the synthesis of 2-bromo-3-hydroxypyridine, where controlling the amount of bromine is key to achieving mono-substitution.[3]

The proposed pathway leverages this principle by using a sufficient excess of the brominating agent to drive the reaction towards di-substitution. The formation of the 2,5-isomer is a logical outcome based on the directing effects of the hydroxyl group and the inherent reactivity of the pyridine ring positions.

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis. These values are based on established procedures for similar bromination reactions on activated pyridine rings.

| Parameter | Value / Description | Rationale / Notes |

| Reactants | ||

| 3-Hydroxypyridine | 1.0 eq | The limiting reagent and starting material. |

| Bromine (Br₂) | 2.2 eq | A slight excess is used to ensure di-substitution and drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | A polar protic solvent that facilitates the electrophilic substitution mechanism. |

| Initial Temperature | 0-10°C | The initial dropwise addition is done at low temperature to control the exothermic reaction. |

| Reaction Temperature | 50-60°C | Gentle heating is applied to ensure the reaction proceeds to completion in a reasonable timeframe. |

| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting material. |

| Product | ||

| Expected Yield | 65-75% | Yields can vary based on reaction scale and purification efficiency. |

| Purity | >97% | Achievable after recrystallization. Purity confirmed by NMR and/or melting point. |

| Appearance | Off-white to light yellow solid | Typical appearance for this class of compounds. |

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

3-Hydroxypyridine

-

Liquid Bromine (handle with extreme caution in a fume hood)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH), aqueous solution (e.g., 40%)

-

Ethanol

-

Deionized Water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5°C.

-

Preparation of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (2.2 eq) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated chemical fume hood.

-

Bromination: Slowly add the bromine solution dropwise to the cooled 3-hydroxypyridine solution via the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature of the reaction mixture is maintained below 10°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 50-60°C and maintain this temperature for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction's progress by taking small aliquots and analyzing them using TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) to observe the disappearance of the 3-hydroxypyridine spot.

-

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

-

Neutralization: Slowly neutralize the acidic mixture by adding a 40% aqueous solution of sodium hydroxide until the pH reaches 7-8. This step is crucial for ensuring the product, which is phenolic, is fully precipitated.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for this type of compound is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, should be characterized to confirm its identity and purity (e.g., via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis).

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromopyridin-3-ol: Strategic Approaches and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyridin-3-ol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group and two bromine atoms on a pyridine core, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, while the hydroxyl group can be derivatized or utilized for its hydrogen-bonding capabilities. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic transformations.

Core Synthetic Strategy: Electrophilic Bromination of 3-Hydroxypyridine

The most direct and efficient pathway to this compound commences with the readily available starting material, 3-hydroxypyridine. This approach leverages the activating and directing effects of the hydroxyl group to facilitate the regioselective introduction of two bromine atoms onto the pyridine ring through electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The hydroxyl group at the 3-position of the pyridine ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. In the context of the pyridine ring, the positions ortho to the hydroxyl group are C2 and C4, while the para position is C6. The electrophilic bromination of 3-hydroxypyridine is therefore expected to proceed preferentially at these positions.

The first bromination is anticipated to occur at the most activated and sterically accessible position, which is the C2 position. The electron-donating nature of the hydroxyl group increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. The C2 position is generally favored over the C4 position.

Following the introduction of the first bromine atom at the C2 position, the pyridine ring is somewhat deactivated. However, the hydroxyl group's activating influence is still significant. The second electrophilic bromination will be directed by both the hydroxyl group and the newly introduced bromine atom. The hydroxyl group continues to direct to its remaining ortho and para positions (C4 and C6), while the bromine atom is a deactivating ortho, para-director. The combined directing effects favor the introduction of the second bromine atom at the C5 position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromo-3-hydroxypyridine

This initial step involves the regioselective monobromination of 3-hydroxypyridine. A common and effective method utilizes bromine in an aqueous basic solution.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in an aqueous sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 7.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-bromo-3-hydroxypyridine.[1]

| Parameter | Value |

| Starting Material | 3-Hydroxypyridine |

| Reagents | Bromine, Sodium Hydroxide |

| Solvent | Water |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-3 hours |

| Typical Yield | 70-80% |

Part 2: Synthesis of this compound from 2-Bromo-3-hydroxypyridine

The second bromination step introduces a bromine atom at the C5 position of the 2-bromo-3-hydroxypyridine intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water.

-

Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) or a solution of bromine in acetic acid to the reaction mixture.

-

Reaction Conditions: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 2-Bromo-3-hydroxypyridine |

| Reagents | N-Bromosuccinimide (NBS) or Bromine |

| Solvent | Acetic Acid or Sulfuric Acid/Water |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 60-70% |

Alternative Starting Materials and Synthetic Considerations

While the direct bromination of 3-hydroxypyridine is the most straightforward approach, other starting materials can be considered, although they typically involve more complex synthetic sequences.

-

2-Aminopyridine: This starting material can be brominated to give 2-amino-5-bromopyridine.[2] A subsequent Sandmeyer reaction can replace the amino group with a second bromine atom to yield 2,5-dibromopyridine.[3] However, the introduction of a hydroxyl group at the 3-position would then require a separate, and often challenging, synthetic step.

Caption: Alternative synthetic route from 2-aminopyridine.

Conclusion

The synthesis of this compound is most efficiently achieved through the stepwise electrophilic bromination of 3-hydroxypyridine. This method takes advantage of the inherent reactivity and directing effects of the hydroxyl group to afford the desired product in good overall yield. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions are paramount to achieving high selectivity and purity. For researchers and drug development professionals, the availability of a reliable synthetic route to this versatile building block opens up numerous possibilities for the creation of novel and potent bioactive molecules.

References

Spectroscopic Characterization of 2,5-Dibromopyridin-3-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dibromopyridin-3-ol (CAS No. 13472-81-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Structural Elucidation and the Tautomeric Landscape

A critical aspect of characterizing this compound is understanding its tautomeric equilibrium. The molecule predominantly exists as its more stable keto tautomer, 3,5-Dibromo-2(1H)-pyridinone . This structural preference is a consequence of the aromatic stabilization gained in the pyridinone ring. Spectroscopic analysis will, therefore, primarily reflect the structure of this pyridinone form.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 3,5-Dibromo-2(1H)-pyridinone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.

Caption: A typical workflow for NMR analysis.

The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the compound and provides a distinct solvent signal for reference. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of 3,5-Dibromo-2(1H)-pyridinone is characterized by two signals in the aromatic region and a broad signal for the N-H proton. The deshielding effect of the bromine atoms and the pyridinone ring system significantly influences the chemical shifts.[3][4]

Table 1: Predicted ¹H NMR Data for 3,5-Dibromo-2(1H)-pyridinone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.2 | d | ~2-3 |

| H-6 | 7.5 - 7.9 | d | ~2-3 |

| N-H | 11.0 - 13.0 | br s | - |

Causality: The protons at the C-4 and C-6 positions appear as doublets due to meta-coupling. The broadness of the N-H signal is a result of quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Five distinct signals are expected, with the carbonyl carbon being the most downfield.

Table 2: Predicted ¹³C NMR Data for 3,5-Dibromo-2(1H)-pyridinone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 158 - 162 |

| C-6 | 140 - 145 |

| C-4 | 135 - 140 |

| C-3 | 110 - 115 |

| C-5 | 105 - 110 |

Expertise & Experience: The chemical shifts of the bromine-substituted carbons (C-3 and C-5) are significantly influenced by the heavy atom effect of bromine, causing them to appear more upfield than might be otherwise expected. The carbonyl carbon (C-2) resonates at a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3,5-Dibromo-2(1H)-pyridinone is dominated by absorptions corresponding to the N-H and C=O bonds.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

References

A Technical Guide to the Solubility of 2,5-Dibromopyridin-3-ol in Organic Solvents

Introduction: The Importance of Solubility in Chemical Development

2,5-Dibromopyridin-3-ol is a halogenated pyridinol derivative, a class of compounds that serves as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple reaction sites for creating more complex molecules. However, the successful application of this compound in any synthetic route, purification process, or formulation hinges on a thorough understanding of its solubility.

Solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification techniques such as crystallization. For drug development professionals, solubility in various organic and aqueous systems is a critical parameter that affects bioavailability and formulation strategies.

This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. We will explore the physicochemical properties that govern its behavior, provide a theoretical framework for predicting its solubility, outline rigorous experimental protocols for its determination, and present a predictive analysis of its solubility profile across a range of common organic solvents.

Foundational Physicochemical Properties of this compound

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The key features of this compound are:

-

Molecular Structure:

-

Formula: C₅H₃Br₂NO

-

Molecular Weight: 252.9 g/mol

-

The structure consists of a pyridine ring, a heterocyclic aromatic system containing a nitrogen atom. This ring is substituted with a hydroxyl (-OH) group at the 3-position and two bromine (-Br) atoms at the 2- and 5-positions.

-

-

Polarity and Hydrogen Bonding: The molecule possesses both polar and non-polar characteristics.

-

Polar Moieties: The hydroxyl group is highly polar and can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor due to its lone pair of electrons.[1][2] These capabilities are the primary drivers for its solubility in polar, protic solvents.[3][4]

-

Non-Polar Moieties: The C-Br and C-H bonds, along with the aromatic ring itself, contribute to the molecule's non-polar character, which influences its interaction with non-polar solvents.

-

-

Acidity and Basicity (pKa):

-

The hydroxyl group is weakly acidic, similar to a phenol. The presence of two electron-withdrawing bromine atoms is expected to increase its acidity (lower its pKa) compared to 3-hydroxypyridine.

-

The pyridine nitrogen is weakly basic. Again, the electron-withdrawing effect of the bromine atoms will reduce its basicity (lower the pKa of its conjugate acid) compared to unsubstituted pyridine.

-

This amphoteric nature is crucial for solubility in aqueous acids and bases but also influences interactions with acidic or basic organic solvents.

-

-

Solid-State Properties: The melting point of a solid provides insight into the strength of its crystal lattice energy. A higher melting point often correlates with lower solubility, as more energy is required to break the crystal lattice. While specific data for this compound is scarce, the closely related 2-amino-5-bromopyridin-3-ol has a melting point of 204-207°C, suggesting a stable crystal lattice.[5]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for solubility prediction. This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

For this compound to dissolve, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate in hydrogen bonding as both donors and acceptors. Due to the strong hydrogen bonding capabilities of the -OH group and pyridine nitrogen, this compound is predicted to have high solubility in these solvents. However, its water solubility may be limited by the two bulky, hydrophobic bromine atoms. The related compound 2-amino-5-bromopyridin-3-ol is described as "slightly soluble in water".[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will readily interact with the hydroxyl proton of the solute. Therefore, good to moderate solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The strong polar and hydrogen-bonding nature of this compound is incompatible with these solvents. Low to negligible solubility is predicted.[7]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity. While they cannot hydrogen bond effectively, their dipole moment can interact with the polar regions of the solute. Low to moderate solubility is expected. Chloroform, being slightly acidic, may have a specific interaction with the basic pyridine nitrogen.

The interplay between these forces is visualized in the diagram below.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound.[8][9]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative method.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25°C). Shake the vials at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. Calculate the concentration of this compound in the saturated solution by comparison to a standard calibration curve.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

The following workflow diagram illustrates the key steps of this protocol.

References

- 1. quora.com [quora.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-amino-5-bromopyridin-3-ol CAS#: 39903-01-0 [chemicalbook.com]

- 6. 2-amino-5-bromopyridin-3-ol | 39903-01-0 [chemicalbook.com]

- 7. jnsparrowchemical.com [jnsparrowchemical.com]

- 8. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Safety and Handling of 2,5-Dibromopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2,5-Dibromopyridin-3-ol. This guide has been synthesized from data on structurally analogous compounds, including other brominated pyridines. The toxicological properties of this compound have not been fully investigated. Therefore, a high degree of caution is warranted, and all handling procedures should be based on the precautionary principle, treating the compound as potentially hazardous.

Introduction: Understanding the Compound and its Associated Risks

This compound is a halogenated heterocyclic compound with applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of two bromine atoms and a hydroxyl group on a pyridine ring suggests a complex reactivity and toxicological profile. Halogenated aromatic compounds, as a class, are known to exhibit varying degrees of toxicity, and some can be persistent in the environment.[1] Given the lack of specific safety data, this guide provides a conservative and comprehensive framework for the safe handling of this compound, drawing upon established principles for managing hazardous chemical powders.[2][3]

The primary objective of this document is to equip researchers and drug development professionals with the necessary knowledge to mitigate risks associated with the handling, storage, and disposal of this compound. By understanding the potential hazards and implementing robust safety protocols, we can ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Due to the absence of a dedicated SDS, the hazard classification for this compound is inferred from analogous brominated pyridines. These compounds are generally classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[4] The Globally Harmonized System (GHS) provides a framework for classifying such chemicals.[5][6]

Anticipated GHS Classification (by Analogy)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

This table is a conservative estimation based on data for similar compounds and should be treated as a guideline for risk assessment.

Toxicological Profile (Inferred)

The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[5]

-

Inhalation: Inhaling the dust can lead to respiratory tract irritation.

-

Skin Contact: May cause skin irritation, redness, and discomfort. Prolonged contact should be avoided.[4]

-

Eye Contact: Expected to cause serious eye irritation.[4]

-

Ingestion: Harmful if swallowed, potentially leading to systemic effects.

-

Chronic Exposure: The effects of long-term exposure are unknown. As with many halogenated aromatic compounds, there may be potential for cumulative health effects.[7][8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE.[9][10]

Engineering Controls

-

Chemical Fume Hood: All handling of this compound powder must be conducted in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[2][3]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly labeled.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[12][13]

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[12][14]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile gloves. It is advisable to double-glove if the procedure involves a high risk of contamination.[11] Always inspect gloves for tears or holes before use and change them frequently.

-

Lab Coat: A fully buttoned lab coat is required to protect street clothing and skin.

-

-

Respiratory Protection: For procedures with a high potential for aerosolization that cannot be adequately controlled within a fume hood, a respirator may be necessary. Personnel must be properly trained and fit-tested to use respirators.[9][10]

Standard Operating Procedure: Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.

-

Preparation:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Don all required PPE as determined by your risk assessment (goggles, gloves, lab coat).

-

Cover the work surface within the fume hood with absorbent bench paper.[15]

-

Assemble all necessary equipment (spatula, weigh paper/boat, container for the solution, solvent, etc.) inside the fume hood.

-

-

Weighing the Powder:

-

To minimize contamination of the balance, it is recommended to tare a sealed container, add the powder to the container inside the fume hood, and then re-weigh the sealed container outside the hood.[16]

-

Alternatively, if the balance can be placed inside an enclosure or fume hood, perform all weighing operations within this contained space.

-

Use disposable weigh boats and spatulas to avoid cross-contamination.[3]

-

Keep the stock container of this compound closed when not in use.

-

-

Preparing the Solution:

-

Slowly add the weighed powder to the solvent in the desired container within the fume hood.

-

Ensure the addition is controlled to prevent splashing.

-

If the dissolution process is exothermic, use an ice bath for cooling.

-

-

Cleanup:

-

Wipe down the work surface and any equipment with a damp cloth or towel.

-

Dispose of all contaminated disposable items (gloves, weigh paper, bench paper) in a designated hazardous waste container.[17]

-

Wash hands thoroughly after removing gloves.

-

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spills

-

Small Spill (in a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Gently cover the spill with an absorbent material to avoid raising dust.[18]

-

Carefully wet the absorbent material to prevent the powder from becoming airborne.[19]

-

Collect the absorbed material using a scoop or dustpan and place it in a sealed container for hazardous waste.[18]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Restrict access to the spill area.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[20]

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Waste Disposal

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[21]

-

Keep it segregated from incompatible materials such as strong oxidizing agents.[22]

-

Ensure the storage area is compliant with all local and institutional regulations for hazardous chemicals.[23][24]

Waste Disposal

-

All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous waste.

-

Collect halogenated organic waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste, as this can increase disposal costs.[25][26][27]

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[28]

Conclusion

While this compound is a valuable compound in research and development, the lack of specific safety data necessitates a highly cautious and proactive approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Powder Handling - AirClean Systems [aircleansystems.com]

- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. creativesafetysupply.com [creativesafetysupply.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 9. falseguridad.com [falseguridad.com]

- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 11. safety.duke.edu [safety.duke.edu]

- 12. sc.edu [sc.edu]

- 13. hazmatschool.com [hazmatschool.com]

- 14. epa.gov [epa.gov]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. ehso.emory.edu [ehso.emory.edu]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. ehs.utk.edu [ehs.utk.edu]

- 19. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 20. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 21. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 22. nj.gov [nj.gov]

- 23. ushazmatstorage.com [ushazmatstorage.com]

- 24. connmaciel.com [connmaciel.com]

- 25. bucknell.edu [bucknell.edu]

- 26. 7.2 Organic Solvents [ehs.cornell.edu]

- 27. campusoperations.temple.edu [campusoperations.temple.edu]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 2,5-Dibromopyridin-3-ol from 2-Aminopyridine

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 2,5-Dibromopyridin-3-ol, a valuable functionalized pyridine derivative, commencing from the readily available starting material, 2-aminopyridine. The synthetic pathway is a multi-step process necessitating careful control of regioselectivity through a sequence of electrophilic and nucleophilic aromatic substitution reactions, culminating in a Sandmeyer-type transformation. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern the experimental choices. All procedures are designed to be self-validating and are supported by authoritative references.

Introduction and Strategic Overview

Pyridin-3-ol scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical compounds. The introduction of halogen atoms, such as bromine, at specific positions on the pyridine ring provides crucial handles for further chemical elaboration through cross-coupling reactions, making compounds like this compound versatile intermediates in organic synthesis.

The transformation of 2-aminopyridine into this compound presents a significant synthetic challenge due to the required constitutional isomerism change from a 2-substituted pyridine to a 3-hydroxypyridine derivative. A direct conversion is not feasible. Therefore, a robust, multi-stage strategy has been devised, as outlined below. The pathway begins with the regioselective bromination of the activated 2-aminopyridine ring, followed by a copper-catalyzed nucleophilic substitution to install the C3-hydroxyl group, and concludes with a Sandmeyer reaction to replace the C2-amino group with bromine.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages, each yielding a stable, isolable intermediate.

Caption: Multi-stage workflow for the synthesis of this compound.

Critical Safety Precautions

This synthesis involves several hazardous reagents that require strict adherence to safety protocols.

-

Liquid Bromine (Br₂): Extremely toxic, corrosive, and volatile.[1] All manipulations must be conducted within a certified chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or thick nitrile).[3] An emergency spill kit containing a sodium thiosulfate solution should be readily accessible to neutralize any spills.[2]

-

Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with care, using appropriate PPE. Ensure proper ventilation.

-

Pyridine Derivatives: Many pyridine compounds are toxic and should be handled in a fume hood. Avoid inhalation and skin contact.

-

Diazonium Salts: These intermediates, particularly when dry, can be explosive.[4] The protocols herein are designed for in situ generation and consumption at low temperatures (0–5 °C) to mitigate this risk. Never attempt to isolate the diazonium salt intermediate.

Stage 1: Synthesis of 2-Amino-3,5-dibromopyridine

Principle and Rationale

The initial step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group at the C2 position is a powerful activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions. By using a sufficient excess of the brominating agent (liquid bromine) in an acidic medium, we can drive the reaction to completion to favor the formation of the dibrominated product, 2-amino-3,5-dibromopyridine. Acetic acid serves as a suitable solvent that can protonate the pyridine nitrogen, further influencing the regioselectivity.[5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 10.0 g | 0.106 | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - | - |

| Liquid Bromine | Br₂ | 159.81 | 11.8 mL | 0.233 | 2.2 |

| 40% Sodium Hydroxide | NaOH | 40.00 | ~150 mL | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

Detailed Experimental Protocol

-

Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the setup is in a chemical fume hood.

-

Add 2-aminopyridine (10.0 g, 0.106 mol) to the flask and dissolve it in glacial acetic acid (100 mL).

-

Cool the stirred solution to 10-15 °C using an ice-water bath.

-